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Introduction
Fasitibant chloride, also known as MEN16132, is a potent and selective, non-peptide

antagonist of the bradykinin B2 receptor (B2R).[1] This document provides a comprehensive

overview of its molecular characteristics, mechanism of action, and preclinical data, intended to

serve as a technical resource for professionals in the field of drug discovery and development.

The role of fasitibant chloride in modulating inflammatory pathways makes it a molecule of

significant interest for therapeutic applications in inflammatory conditions such as osteoarthritis

and rheumatoid arthritis.[1]

Molecular Structure
Fasitibant chloride is a complex synthetic molecule with the chemical formula

C36H49Cl3N6O6S and a molecular weight of approximately 800.23 g/mol .[2] Its structure is

characterized by a multi-ring system, including a quinoline moiety, linked to a sulfonamide and

a piperazine-containing chain.

Table 1: Physicochemical Properties of Fasitibant Chloride
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Property Value Source

Molecular Formula C36H49Cl3N6O6S [2]

Molecular Weight 800.23 g/mol

IUPAC Name

[(4S)-4-amino-5-[4-[4-[[2,4-

dichloro-3-[(2,4-

dimethylquinolin-8-

yl)oxymethyl]phenyl]sulfonylam

ino]oxane-4-

carbonyl]piperazin-1-yl]-5-

oxopentyl]-trimethylazanium

chloride

CAS Number 1157852-02-2

Mechanism of Action
Fasitibant chloride exerts its pharmacological effects by acting as a competitive antagonist at

the bradykinin B2 receptor. The B2 receptor is a G protein-coupled receptor (GPCR) that is

constitutively expressed in various tissues. Upon binding of its endogenous ligand, bradykinin,

the B2 receptor activates downstream signaling cascades that mediate inflammatory

responses, vasodilation, and pain.

Fasitibant chloride blocks the binding of bradykinin to the B2 receptor, thereby inhibiting these

downstream effects. This antagonism has been shown to be highly potent, with a binding

affinity (Ki) of 0.09 nM for the human B2 receptor.

Signaling Pathways
The binding of bradykinin to the B2 receptor typically activates Gq and Gi proteins. This leads

to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3)

and diacylglycerol (DAG). These second messengers trigger an increase in intracellular

calcium concentrations and the activation of protein kinase C (PKC), respectively. These

events culminate in a variety of cellular responses, including the activation of the mitogen-

activated protein kinase (MAPK) cascade.
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Fasitibant chloride's blockade of the B2R interferes with these initial steps. Preclinical studies

have shown that fasitibant chloride inhibits the bradykinin-induced phosphorylation of key

signaling molecules, including Fibroblast Growth Factor Receptor Substrate (FRSα),

Extracellular signal-Regulated Kinase (ERK1/2), and Signal Transducer and Activator of

Transcription 3 (STAT3). Interestingly, it does not appear to affect the phosphorylation of Akt.

Furthermore, fasitibant chloride has been shown to indirectly inhibit the phosphorylation of

Fibroblast Growth Factor Receptor 1 (FGFR-1). This is thought to occur through a c-Src-

dependent mechanism that is initiated by bradykinin B2 receptor activation.
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Bradykinin B2 Receptor Signaling and Fasitibant Chloride Inhibition.

Preclinical Data
The anti-inflammatory effects of fasitibant chloride have been evaluated in a rat model of

carrageenan-induced arthritis. This model is a well-established method for assessing the

efficacy of anti-inflammatory compounds.

Table 2: In Vitro Binding Affinity of Fasitibant (MEN16132)
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Assay Species
Tissue/Cell
Line

Parameter Value Source

Radioligand

Binding
Human - Ki 0.09 nM

Radioligand

Binding
Rat Uterus pKi 10.4

Radioligand

Binding
Rat Airways pKi 10.1

Functional

Antagonism
Rat Uterus pKB 9.7

Functional

Antagonism
Rat

Urinary

Bladder
pKB 9.7

Table 3: Preclinical Efficacy of Fasitibant Chloride in Carrageenan-Induced Arthritis in Rats

Parameter
Fasitibant Chloride
(100 µg per knee)

Fasitibant Chloride
+ Dexamethasone

Source

Joint Pain Inhibition ~40-45% Full Inhibition

Prostaglandin

Release Inhibition
~30% ~80%

Neutrophil Infiltration

Inhibition
~60% Not Reported

In this model, a single intra-articular injection of fasitibant chloride was shown to significantly

reduce joint pain and edema. When administered alone, fasitibant chloride (100 µg per knee)

inhibited carrageenan-induced joint pain by approximately 40-45%. A similar dose reduced the

release of prostaglandins by about 30%. Notably, when combined with the corticosteroid

dexamethasone, a synergistic effect was observed, leading to complete inhibition of joint pain

and an approximately 80% reduction in prostaglandin release. Fasitibant chloride was also

shown to reduce neutrophil infiltration in the synovium by about 60%.
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Furthermore, in the same preclinical model, fasitibant chloride, both alone and in combination

with dexamethasone, was effective in inhibiting the release of the pro-inflammatory cytokines

Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Growth-Regulated Oncogene/Cytokine-Induced

Neutrophil Chemoattractant-1 (GRO/CINC-1). The combination of fasitibant chloride and

dexamethasone was more effective than either drug administered alone in reducing the levels

of all three cytokines.

Experimental Protocols
Carrageenan-Induced Arthritis in Rats
The following is a generalized protocol based on published studies for inducing and evaluating

arthritis in rats for the testing of anti-inflammatory compounds like fasitibant chloride.
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Workflow for Carrageenan-Induced Arthritis Model.
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Materials:

Male Wistar rats

Fasitibant chloride

Carrageenan solution (e.g., 1-2% in sterile saline)

Anesthetic agent (e.g., isoflurane, pentobarbital)

Vehicle for drug dissolution/suspension

Microsyringes for intra-articular injections

Procedure:

Animal Acclimation: House rats under standard laboratory conditions with free access to food

and water for a period of at least one week before the experiment.

Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control,

fasitibant chloride, fasitibant chloride + dexamethasone, positive control).

Anesthesia: Anesthetize the rats using an appropriate method.

Drug Administration: Administer fasitibant chloride (or vehicle) via intra-articular injection

into the knee joint.

Induction of Arthritis: Thirty minutes after drug administration, induce arthritis by injecting a

solution of carrageenan into the same knee joint.

Observation: Allow the inflammation to develop over a period of approximately 6 hours.

Assessment of Inflammation:

Pain: Measure joint incapacitance or pain threshold using a suitable apparatus.

Edema: Quantify the swelling of the knee joint using a plethysmometer or calipers.
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Biomarker Analysis: At the end of the observation period, euthanize the animals and collect

synovial fluid and/or joint tissue. Analyze these samples for levels of inflammatory mediators

such as prostaglandins (PGE2), cytokines (IL-1β, IL-6, GRO/CINC-1), and myeloperoxidase

(MPO) activity (as an indicator of neutrophil infiltration).

Clinical Development
Fasitibant chloride has been investigated in a clinical trial for the treatment of symptomatic

osteoarthritis of the knee (NCT02205814). However, the results of this study are not publicly

available at the time of this writing.

Conclusion
Fasitibant chloride is a potent and selective bradykinin B2 receptor antagonist with a well-

defined mechanism of action. Preclinical studies have demonstrated its efficacy in reducing

inflammation and pain in a relevant animal model of arthritis. Its ability to modulate key

inflammatory signaling pathways highlights its potential as a therapeutic agent. Further clinical

investigation is necessary to establish its safety and efficacy in human populations.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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